![molecular formula C20H18ClN3OS B2375541 3-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-02-8](/img/structure/B2375541.png)
3-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
The compound “3-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule that contains several functional groups and structural features. It includes a benzamide moiety, a thieno[3,4-c]pyrazole ring, and a 2,4-dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a thieno[3,4-c]pyrazole ring, and a 2,4-dimethylphenyl group. The 3-chloro substituent on the benzamide ring and the 2,4-dimethyl substituents on the phenyl ring would contribute to the compound’s overall polarity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the amide group and the pyrazole ring. The amide could potentially undergo hydrolysis, while the pyrazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amide group and the aromatic rings would likely make the compound relatively stable and moderately polar .Scientific Research Applications
Synthesis and Characterization
Chemical synthesis and characterization form the backbone of research applications for compounds like 3-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide. Innovative methods for the synthesis of related compounds, such as 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, highlight the diverse synthetic routes available for heterocyclic compounds. These methods include condensation reactions, the use of chloroacetyl chloride for chloromethyl pyrimidinone derivatives, and further transformations leading to thiol derivatives and S-alkylated compounds. The structural elucidation of these compounds typically involves spectral analyses, including FT-IR, 1H-NMR, and mass spectroscopy, providing insights into the molecular framework and potential reactivity of the chemical entity under study (Ahmed F. Ahmed et al., 2018).
Material Science Applications
In material science, the structural features of related compounds are often explored for their potential in creating novel materials with desirable properties. For instance, the synthesis, spectral characterization, and X-ray crystal structure studies of pyrazole derivatives reveal their potential utility in material science, particularly through Hirshfeld surface analysis, DFT, and thermal analysis. These studies not only confirm the molecular structure but also explore intermolecular interactions, providing a foundation for understanding how these compounds might interact in more complex systems or contribute to material properties (K. Kumara et al., 2018).
Pharmacological Applications
While explicitly excluding direct drug use and side effects, it's worth noting that the structural analogs of the compound often undergo evaluation for their biological activity. Research into analogs such as substituted benzamides against mosquitoes indicates the broader potential of related compounds in developing agents with specific biological activities, albeit with a focus on safety towards non-target organisms (C. Schaefer et al., 1981). Such studies underscore the importance of understanding the biological interactions and potential applications of chemical entities in a pharmacological context, even when the primary interest lies outside direct therapeutic use.
Future Directions
properties
IUPAC Name |
3-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-12-6-7-18(13(2)8-12)24-19(16-10-26-11-17(16)23-24)22-20(25)14-4-3-5-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCWZPMQZQCSSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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